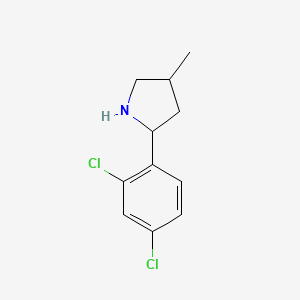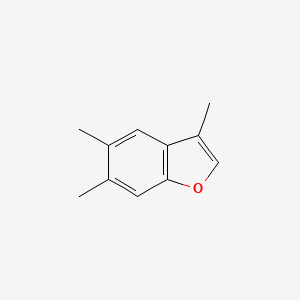
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, an iodine atom at the fourth position, and an aldehyde group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde typically involves the iodination of a pyrrole derivative followed by the introduction of the benzyl and aldehyde groups. One common method includes the reaction of 1-benzylpyrrole with iodine in the presence of an oxidizing agent to introduce the iodine atom at the fourth position. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) cyanide for cyanation.
Major Products:
Oxidation: 1-Benzyl-4-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Benzyl-4-iodo-1H-pyrrole-2-methanol.
Substitution: 1-Benzyl-4-cyano-1H-pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing molecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in synthetic chemistry. Molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-Benzyl-4-iodo-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.
1-Benzyl-4-iodo-1H-imidazole: Features an imidazole ring, which has different reactivity due to the presence of two nitrogen atoms.
Uniqueness: 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of the iodine atom and the aldehyde group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
922174-11-6 |
|---|---|
Molekularformel |
C12H10INO |
Molekulargewicht |
311.12 g/mol |
IUPAC-Name |
1-benzyl-4-iodopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10INO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
InChI-Schlüssel |
KYIAHSXOZRJMQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


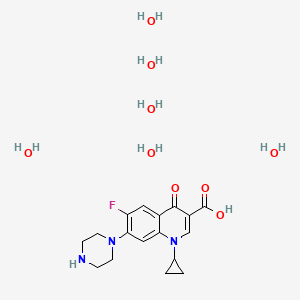
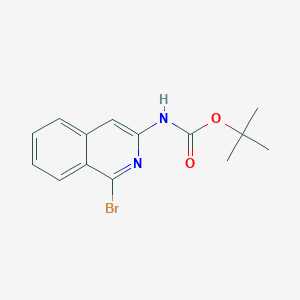
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
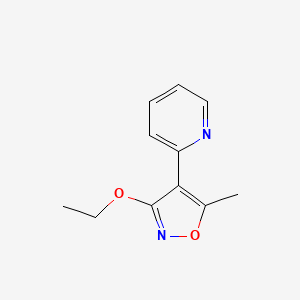

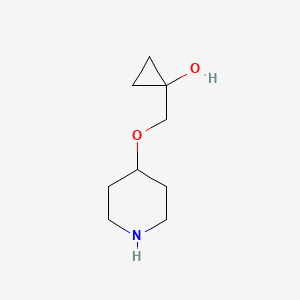
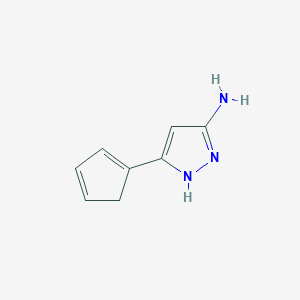

![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
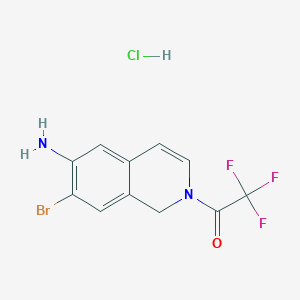

![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
